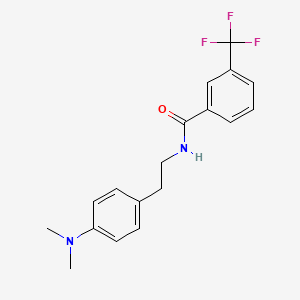

N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves catalyzed polymerization and cyclotrimerization reactions, demonstrating the versatility and complexity of synthesizing such molecules. For instance, tris(pentane-2,4-dionato)vanadium-catalyzed polymerization of related compounds results in polyenes with π-conjugated donor substituents, highlighting the intricate synthetic routes possible for compounds with similar structures (J. Rodríguez, Rosa Martín-Villamil, & I. Fonseca, 1997).

Molecular Structure Analysis

X-ray diffraction methods have elucidated the molecular structures of compounds closely related to N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide. These studies reveal how steric interactions and molecular configurations significantly influence the overall structure and stability of these compounds (N. Kuhn, Michael Schultena, et al., 1992).

Chemical Reactions and Properties

Research on similar compounds shows a range of chemical reactions, including fluorogenic reactions for thiols, indicating the potential for diverse chemical functionalities and reactivities. Such studies are crucial for understanding the chemical behavior and possible applications of this compound (T. Toyo’oka, T. Suzuki, et al., 1989).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as crystalline structures and hydrogen-bonded dimers, provide insights into their stability, solubility, and potential applications in various fields. These characteristics are determined through methods like X-ray crystallography, highlighting the importance of molecular structure in defining physical properties (K. Kranjc, Amadej Juranovič, et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactions with thiols and the synthesis of derivatives with potential biological activity, have been explored in various studies. These investigations provide a foundation for understanding the reactivity and functionality of this compound and related compounds (B. Al-Hourani, M. El‐Barghouthi, et al., 2016).

Wissenschaftliche Forschungsanwendungen

Star-Shaped Compounds with 1,3,5-Triazine Cores

Research has explored the properties of star-shaped compounds with 1,3,5-triazine cores, where dimethylamino groups on peripheral benzene rings act as electron donors. These compounds exhibit intramolecular charge transfer, with the central triazine ring serving as an electron acceptor. The study highlights the potential of these compounds in materials science, particularly in the development of novel materials with specific optical properties (Meier, Holst, & Oehlhof, 2003).

Selective Sensing and Capture of Picric Acid

Dimethylamino derivatives have been applied in the design of fluorescent chemo-sensors for the selective detection and capture of picric acid. These sensors show remarkable fluorescence quenching in the presence of picric acid, indicating their potential use in environmental monitoring and security (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Aromatic Polymers with 1,3,5-Triazine Rings

A series of aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings have been synthesized. These polymers, with long alkyl side chains, show promise in the development of materials with high thermal stability and specific solubility properties, which could be advantageous in various industrial applications (Lin, Yuki, Kunisada, & Kondo, 1990).

Polycationic States of Oligoanilines Based on Wurster's Blue

The study of polycations of oligoanilines based on Wurster's Blue has revealed insights into their redox behavior and spin multiplicities. These findings are significant for the development of materials with unique electronic properties, suitable for applications in electronics and nanotechnology (Ito et al., 2009).

Synthesis and Biological Evaluation of Benzothiazole Derivatives

Benzothiazole derivatives have been synthesized and evaluated for their potential as corrosion inhibitors for carbon steel in acidic environments. This research provides valuable insights into the development of more efficient and environmentally friendly corrosion inhibitors for industrial applications (Hu et al., 2016).

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O/c1-23(2)16-8-6-13(7-9-16)10-11-22-17(24)14-4-3-5-15(12-14)18(19,20)21/h3-9,12H,10-11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBFAPKMKSHASO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)